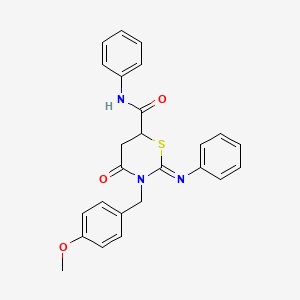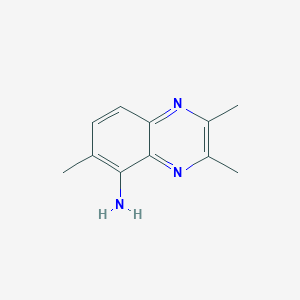![molecular formula C31H44N4S2 B11082215 1,1'-(Methanediyldicyclohexane-4,1-diyl)bis[3-(2,6-dimethylphenyl)(thiourea)]](/img/structure/B11082215.png)
1,1'-(Methanediyldicyclohexane-4,1-diyl)bis[3-(2,6-dimethylphenyl)(thiourea)]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{4-[(4-{[(2,6-DIMETHYLANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-N-(2,6-DIMETHYLPHENYL)THIOUREA is a complex organic compound featuring multiple functional groups, including thiourea and dimethylaniline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(4-{[(2,6-DIMETHYLANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-N-(2,6-DIMETHYLPHENYL)THIOUREA typically involves the reaction of 2,6-dimethylaniline with carbothioyl chloride to form an intermediate, which is then reacted with a cyclohexylamine derivative under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-{4-[(4-{[(2,6-DIMETHYLANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-N-(2,6-DIMETHYLPHENYL)THIOUREA undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-{4-[(4-{[(2,6-DIMETHYLANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-N-(2,6-DIMETHYLPHENYL)THIOUREA has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N’-{4-[(4-{[(2,6-DIMETHYLANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-N-(2,6-DIMETHYLPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler derivative of aniline used as a precursor in dye synthesis.
2,6-Dimethylaniline: Another derivative of aniline with similar functional groups.
Uniqueness
N’-{4-[(4-{[(2,6-DIMETHYLANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-N-(2,6-DIMETHYLPHENYL)THIOUREA is unique due to its complex structure, which allows for multiple functional interactions and applications. Its combination of thiourea and dimethylaniline groups provides distinct chemical properties that are not present in simpler analogs.
Properties
Molecular Formula |
C31H44N4S2 |
|---|---|
Molecular Weight |
536.8 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[4-[[4-[(2,6-dimethylphenyl)carbamothioylamino]cyclohexyl]methyl]cyclohexyl]thiourea |
InChI |
InChI=1S/C31H44N4S2/c1-20-7-5-8-21(2)28(20)34-30(36)32-26-15-11-24(12-16-26)19-25-13-17-27(18-14-25)33-31(37)35-29-22(3)9-6-10-23(29)4/h5-10,24-27H,11-19H2,1-4H3,(H2,32,34,36)(H2,33,35,37) |
InChI Key |
YLFCYEBBHFMEGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC2CCC(CC2)CC3CCC(CC3)NC(=S)NC4=C(C=CC=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentyl 4-[4-(acetyloxy)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11082134.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B11082152.png)

![4-[(2,6-dichlorobenzyl)oxy]-3-methoxy-N-(6-methyl-2-pyridyl)benzamide](/img/structure/B11082161.png)
![N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2,2-dimethylpropanamide](/img/structure/B11082162.png)
![4-[(3-Oxo-3-phenylpropyl)sulfanyl]-1-phenylbutan-1-one](/img/structure/B11082173.png)
![methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11082180.png)
![N-(3'-acetyl-1-benzyl-5-fluoro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11082181.png)

![3-(5-Bromo-2-hydroxyphenyl)-5-(3-chlorophenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11082187.png)
![2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11082196.png)
![(4Z)-4-{4-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11082198.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B11082209.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[A]phenanthridin-5-YL)-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B11082210.png)
